N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide
Description
The compound N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide features a pyrimido[5,4-b]indole core fused with a benzamide scaffold. Key structural motifs include:
- 8-Methoxy-4-oxo-2-sulfanylidene substitution on the pyrimidoindole ring, which confers electron-withdrawing and hydrogen-bonding capabilities.
- Its design aligns with modern strategies to combine heterocyclic cores with sulfonamide/benzamide pharmacophores for improved efficacy .
Properties
CAS No. |
866350-24-5 |
|---|---|
Molecular Formula |
C26H21ClN4O3S |
Molecular Weight |
504.99 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H21ClN4O3S/c1-34-19-10-11-21-20(12-19)22-23(29-21)25(33)31(26(35)30-22)14-16-2-6-17(7-3-16)24(32)28-13-15-4-8-18(27)9-5-15/h2-12,29H,13-14H2,1H3,(H,28,32)(H,30,35) |
InChI Key |
PURZHUFNOBECOD-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide is a complex organic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its antibacterial, antifungal, and anticancer properties. This article synthesizes available research findings to provide a comprehensive overview of the compound's biological activities.
Chemical Structure
The compound’s chemical structure can be represented as follows:
This structure features a chlorophenyl group, a methoxy group, and a pyrimidine derivative, which are critical for its biological activities.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study involving various derivatives demonstrated that certain compounds showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.015 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound 1 | S. aureus | 0.015 | |
| Compound 2 | E. coli | 0.011 | |
| Compound 3 | En. cloacae | 0.004 | |
| N-Acetyl Derivative | Bacillus subtilis | 0.008 |
Antifungal Activity
The antifungal potential of similar compounds has also been explored extensively. The compound demonstrated effectiveness against various fungal strains, with MIC values indicating strong antifungal activity. For instance, one study reported that derivatives exhibited MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against common fungal pathogens such as Candida albicans and Aspergillus fumigatus .
Table 2: Antifungal Activity
Anticancer Properties
Preliminary studies have suggested that the compound may possess anticancer properties as well. Research indicates that derivatives of this class have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency in inhibiting cell proliferation .
Case Study: Cytotoxicity Evaluation
In a specific case study evaluating the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the following results were observed:
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Fungal Metabolism : The methoxy and thioxo groups may play significant roles in disrupting fungal metabolic pathways.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that these compounds can trigger apoptotic pathways in various cancer cell lines.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound’s pyrimidoindole core is distinct from pyrazolo[3,4-d]pyrimidines () and quinazolinones () but shares fused heterocyclic systems that enhance DNA/RNA interaction or enzyme inhibition .
- Chlorophenyl and sulfonamide groups are recurrent in antimicrobial agents (e.g., ), suggesting the target may exploit similar mechanisms .
- Sulfanylidene (C=S) and methoxy groups in the target compound mirror electron-deficient regions in 1,2,4-triazoles (), which improve metabolic stability .
Pharmacological Activity
- Kinase Inhibition : Pyrimidoindole and pyrazolopyrimidine derivatives (e.g., ) are established kinase inhibitors. The target’s methoxy and sulfanylidene groups may stabilize interactions with ATP-binding pockets .
- Antimicrobial Activity : Chlorophenyl-substituted benzamides () and sulfonamides () exhibit broad-spectrum activity against bacteria/fungi. The target’s chlorophenyl and sulfanylidene groups could disrupt microbial membrane integrity .
- Enzyme Targeting: Quinazolinones () inhibit topoisomerases and dihydrofolate reductase. The target’s pyrimidoindole core may similarly intercalate DNA or block folate synthesis .
Physicochemical Properties
Table 2: Spectroscopic and Analytical Data
Notes:
Q & A
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, highlights the integration of DoE for optimizing flow-chemistry reactions. Monitor reaction progress via TLC and NMR spectroscopy (as in , where intermediates were tracked using TLC and ¹H-NMR). Employ high-resolution mass spectrometry (HRMS) to confirm product purity and identify byproducts .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Combine ¹H/¹³C-NMR (to confirm proton/carbon environments and substituent positions), FTIR (to verify functional groups like sulfanylidene and carbonyl), and HRMS (for exact mass validation). For example, and utilized NMR and FTIR to characterize triazole and indole derivatives. X-ray crystallography (as in ) can resolve ambiguities in stereochemistry or regioselectivity .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use gradient column chromatography with silica gel or reverse-phase HPLC ( used dichloromethane/methanol gradients). For polar byproducts, consider recrystallization in ethanol/water mixtures. Centrifugal partition chromatography (CPC) may improve recovery of thermally unstable intermediates .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved for this compound?
- Methodological Answer : Conduct orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate target engagement. For instance, emphasizes the need to confirm dual enzyme targeting (e.g., acps-pptase) using biochemical pathways analysis. Replicate studies under standardized conditions (pH, temperature, cofactors) to isolate variables .
Q. What computational approaches are suitable for predicting the compound’s binding mode to its target?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of homologous enzymes ( mentions bacterial pptases). Molecular dynamics simulations (e.g., GROMACS) can assess stability of ligand-receptor complexes. QSAR models may link structural features (e.g., methoxy group position) to activity trends .
Q. How can researchers evaluate the compound’s metabolic stability in preclinical models?
- Methodological Answer : Use liver microsomal assays (rat/human) with LC-MS/MS to quantify metabolic half-life. highlights the role of trifluoromethyl groups in enhancing stability; track metabolites like hydroxylated or glucuronidated derivatives. Compare results across species to predict human pharmacokinetics .
Q. What strategies mitigate toxicity risks while maintaining efficacy in in vivo studies?
- Methodological Answer : Conduct tiered toxicity screening: (1) In vitro cytotoxicity (MTT assay), (2) zebrafish embryo toxicity (LC₅₀ determination), and (3) rodent acute toxicity (OECD 423). Adjust substituents (e.g., replacing chlorophenyl with fluorophenyl) to reduce off-target effects, as in .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition IC₅₀ values?
- Methodological Answer : Verify enzyme source purity (e.g., recombinant vs. native proteins) and assay conditions (e.g., ATP concentration for kinase assays). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently. Cross-validate with cellular assays (e.g., ’s bacterial proliferation assays) .
Q. What experimental controls are essential when interpreting conflicting SAR data?
- Methodological Answer : Include positive/negative controls (e.g., known inhibitors and scrambled analogs) in every assay batch. Use cheminformatics tools (e.g., KNIME) to cluster structural analogs and identify outliers. Re-synthesize disputed compounds with strict analytical validation (≥95% purity by HPLC) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
